methyl 5-cyano-1-methyl-1H-pyrazole-3-carboxylate
Description
Significance of Pyrazole (B372694) Core Structures in Organic Synthesis
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in organic synthesis. Its aromatic nature and the presence of multiple reaction sites allow for diverse functionalization, leading to a vast library of derivatives. Pyrazole-containing compounds are known to exhibit a broad spectrum of biological activities, which has fueled extensive research into their synthesis and modification. The stability of the pyrazole ring, coupled with the ability of its nitrogen atoms to participate in hydrogen bonding and coordination with biological targets, makes it a cornerstone in the design of new bioactive molecules.
Overview of Cyano- and Carboxylate-Substituted Pyrazoles
The introduction of cyano (-CN) and carboxylate (-COOR) groups onto the pyrazole core significantly influences the molecule's electronic properties and reactivity. The cyano group, being a strong electron-withdrawing group, can activate the pyrazole ring for certain types of reactions and can itself be transformed into other functional groups such as carboxylic acids, amides, or amines. The carboxylate group, also electron-withdrawing, provides a handle for various chemical transformations, including hydrolysis, amidation, and reduction, further expanding the synthetic utility of the pyrazole scaffold. The combination of these two functional groups in a single molecule, as seen in methyl 5-cyano-1-methyl-1H-pyrazole-3-carboxylate, creates a highly versatile platform for the construction of complex molecular architectures with potential applications in medicinal chemistry and material science.
II. Synthesis and Physicochemical Properties
Synthetic Routes to this compound
A key synthetic pathway to this compound involves the dehydration of the corresponding primary amide, methyl 5-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate. This transformation can be effectively achieved using dehydrating agents such as trifluoroacetic anhydride. The reaction proceeds by adding the amide to a solution of the dehydrating agent, typically in a suitable solvent like dichloromethane, and stirring at room temperature to facilitate the conversion to the nitrile.
Physical Properties
While specific, experimentally determined physical properties for this compound are not extensively documented in publicly available literature, predictions based on its structure and data from similar compounds can be made.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₇H₇N₃O₂ |
| Molecular Weight | 165.15 g/mol |
| Appearance | Likely a solid at room temperature |
| Melting Point | Expected to be a crystalline solid with a defined melting point |
| Boiling Point | Expected to be relatively high due to its polarity and molecular weight |
| Solubility | Likely soluble in common organic solvents like dichloromethane, tetrahydrofuran (B95107), and methanol (B129727) |
Spectroscopic Data
The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. The N-methyl group would appear as a singlet, typically in the range of 3.8-4.2 ppm. The methyl ester protons would also present as a singlet, likely between 3.7 and 4.0 ppm. The single proton on the pyrazole ring (at the C4 position) would be observed as a singlet further downfield, typically in the aromatic region around 7.0-8.0 ppm.
The carbon NMR spectrum would provide information on the carbon framework. The carbon of the cyano group is expected to appear in the range of 110-120 ppm. The carbonyl carbon of the methyl ester would be found significantly downfield, typically between 160 and 170 ppm. The carbons of the pyrazole ring would resonate in the aromatic region, with their specific shifts influenced by the substituents. The N-methyl and O-methyl carbons would show signals in the aliphatic region.
The IR spectrum would be characterized by several key absorption bands. A strong, sharp peak corresponding to the C≡N stretching vibration of the cyano group is expected around 2220-2260 cm⁻¹. The C=O stretching of the ester functional group would give rise to a strong absorption band in the region of 1700-1730 cm⁻¹. C-H stretching vibrations of the methyl groups and the aromatic C-H of the pyrazole ring would be observed in the 2800-3100 cm⁻¹ region.
Mass spectrometry would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy (B1213986) group from the ester, the cyano group, or other characteristic fragments of the pyrazole ring.
III. Chemical Properties and Reactivity
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-cyano-1-methylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c1-10-5(4-8)3-6(9-10)7(11)12-2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQLYURYSMMRQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)OC)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies and Chemical Transformations
Advanced Synthetic Pathways for Methyl 5-Cyano-1-Methyl-1H-Pyrazole-3-Carboxylate
The construction of the this compound scaffold can be approached through various synthetic strategies, including sequential, multi-step syntheses and more streamlined one-pot reactions.
Multi-step pathways provide a high degree of control over the introduction of functional groups, allowing for the regioselective synthesis of complex pyrazole (B372694) derivatives.
A logical synthetic route to the target molecule begins with a symmetrically substituted precursor such as diethyl 1H-pyrazole-3,5-dicarboxylate. This starting material provides the basic pyrazole core with ester functionalities at the C3 and C5 positions, which can be sequentially modified.
A plausible synthetic sequence is outlined below:
N-Methylation: The initial step involves the alkylation of the pyrazole nitrogen. Using a methylating agent like iodomethane (B122720), the N-H proton is replaced with a methyl group. This reaction typically proceeds in the presence of a mild base to yield diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate.
Selective Hydrolysis: One of the two ethyl ester groups must be selectively converted into a functional group that can be transformed into a nitrile. This can be achieved through selective hydrolysis of the C5-ester to a carboxylic acid.
Amidation: The resulting carboxylic acid at the C5 position is then converted to a primary amide (a carboxamide) through reaction with ammonia (B1221849) or via an activated carboxylic acid derivative.
Dehydration (Cyanation): The C5-carboxamide is subsequently dehydrated to form the target cyano group.
Transesterification: The remaining ethyl ester at the C3 position is converted to the corresponding methyl ester, typically through transesterification with methanol (B129727) under acidic or basic conditions, to yield the final product.
Table 1: Hypothetical Multi-Step Synthesis Pathway
| Step | Transformation | Key Reagents | Intermediate Product |
|---|---|---|---|
| 1 | N-Methylation | Iodomethane (CH₃I), K₂CO₃ | Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate |
| 2 | Selective Hydrolysis | NaOH (aq, controlled stoichiometry) | 5-(Ethoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid |
| 3 | Amidation | SOCl₂, then NH₃ | 5-(Aminocarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester |
| 4 | Dehydration | POCl₃ or SOCl₂ | Ethyl 5-cyano-1-methyl-1H-pyrazole-3-carboxylate |
| 5 | Transesterification | CH₃OH, H⁺ or NaOCH₃ | This compound |
This carboxylic acid is then converted into a primary amide. A common method involves activating the carboxylic acid, for example, by converting it to an acid chloride with thionyl chloride, followed by reaction with ammonia. The resulting pyrazole-5-carboxamide is the direct precursor to the nitrile. nih.govciac.jl.cn The final cyanation step is achieved through the dehydration of this amide. Reagents such as phosphorus pentoxide, phosphorus oxychloride, or thionyl chloride are effective for this transformation, removing water to form the carbon-nitrogen triple bond of the cyano group. researchgate.net
The successful synthesis of this compound relies on the specific and controlled application of various reagents.
Trifluoroacetic Anhydride (TFAA): While not explicitly required in the primary pathway described, TFAA is a powerful dehydrating agent that can be used for the conversion of amides to nitriles and for promoting cyclocondensation reactions.
Lithium Borohydride (B1222165) (LiBH₄): This reagent is a reducing agent, typically used for the reduction of esters to alcohols. Its application in this specific synthesis would be counterproductive as it would destroy the required ester group. However, in alternative synthetic designs, it could be used to selectively reduce one ester to an alcohol, which could then be transformed into a nitrile through a different series of reactions (e.g., conversion to a leaving group, followed by nucleophilic substitution with cyanide).
Thionyl Chloride (SOCl₂): This is a versatile reagent in this synthetic context. It is highly effective for converting carboxylic acids into acid chlorides, which is a standard method for activating the acid for subsequent amidation. ciac.jl.cn Furthermore, thionyl chloride can also serve as the dehydrating agent to convert the primary amide into the target nitrile.
Iodomethane (CH₃I): As a classic and efficient methylating agent, iodomethane is the reagent of choice for the N-methylation of the pyrazole ring. The reaction is typically performed in the presence of a base like potassium carbonate in a polar aprotic solvent.
Table 2: Functions of Key Reagents in Pyrazole Synthesis
| Reagent | Chemical Formula | Primary Function(s) |
|---|---|---|
| Trifluoroacetic Anhydride | (CF₃CO)₂O | Dehydrating agent; Acylation catalyst |
| Lithium Borohydride | LiBH₄ | Reducing agent (esters to alcohols) |
| Thionyl Chloride | SOCl₂ | Carboxylic acid activation (to acid chloride); Amide dehydration (to nitrile) |
| Iodomethane | CH₃I | N-methylation of pyrazole ring |
MCRs offer a more efficient approach to complex molecules by combining three or more reactants in a single step, thereby reducing reaction time, cost, and waste.
While many MCRs rely on catalysts, a number of catalyst-free systems have been developed for the synthesis of pyrazole derivatives. rsc.org These reactions are often promoted by heat or other energy sources like ultrasonic irradiation and can proceed in green solvents such as water or ethanol (B145695). rsc.org For instance, the synthesis of pyrano[2,3-c]pyrazoles has been achieved through catalyst-free, four-component reactions in an aqueous medium under ultrasound irradiation. rsc.org Although a direct catalyst-free MCR for this compound is not prominently documented, the principles of MCRs suggest a possible convergent synthesis. Such a reaction could theoretically involve the combination of a hydrazine (B178648) derivative, a dicarbonyl compound, and a cyano-containing building block under thermal conditions without an added catalyst. researchgate.net
One-Pot and Multi-Component Reactions (MCRs)
Ultrasound-Assisted Synthesis
The application of ultrasound irradiation as an alternative energy source offers a significant enhancement to the synthesis of pyrazole derivatives. This sonochemical approach has been shown to accelerate reaction rates, improve yields, and promote milder reaction conditions compared to conventional heating methods. asianpubs.orgnih.gov In the context of synthesizing substituted pyrazoles, ultrasound assistance can dramatically reduce reaction times from hours to minutes. asianpubs.org For instance, a study on the synthesis of 1,5-disubstituted pyrazoles from α,β-unsaturated cyanoesters and phenylhydrazine (B124118) demonstrated a significant rate enhancement and improved yields under ultrasound irradiation at 60 ºC. asianpubs.org This methodology avoids the need for high temperatures and prolonged reaction times, which can lead to side product formation. The underlying principle involves acoustic cavitation, where the formation, growth, and collapse of microscopic bubbles create localized high-pressure and high-temperature zones, thereby increasing the reactivity of the molecules. nih.govacs.org
Table 1: Comparison of Conventional vs. Ultrasound-Assisted Pyrazole Synthesis
| Parameter | Conventional Method | Ultrasound-Assisted Method | Reference |
|---|---|---|---|
| Reaction Time | Several hours | 5-90 minutes | asianpubs.orgacs.org |
| Yield | Moderate to Good | Good to Excellent | asianpubs.orgresearchgate.net |
| Reaction Conditions | Often requires high temperatures (reflux) | Mild conditions (e.g., 60 °C or room temp) | asianpubs.orgmdpi.com |
| Energy Source | Thermal Heating | Acoustic Cavitation | nih.gov |
Green Chemistry Principles in Synthetic Design
The synthesis of pyrazole compounds is increasingly being guided by the principles of green chemistry to enhance sustainability. nih.gov Key strategies include the use of environmentally benign solvents, such as water or ethanol, and the employment of reusable catalysts. researchgate.net Catalyst-free, one-pot, multi-component reactions in aqueous media represent a highly atom-economical approach for constructing pyrazole-fused heterocyclic systems. researchgate.net Furthermore, energy-efficient methods like microwave irradiation and ultrasound-assisted synthesis align with green chemistry principles by reducing energy consumption and reaction times. nih.gov The Vilsmeier-Haack reaction, a common method for introducing formyl groups in pyrazole synthesis, can be part of a greener pathway if subsequent steps are optimized to minimize waste and use recoverable solvents like toluene. nih.gov The ideal green synthesis for this compound would involve a one-pot reaction using non-toxic solvents, minimizing purification steps, and being highly atom-efficient.
Regioselective Synthesis Strategies
The synthesis of asymmetrically substituted pyrazoles like this compound presents a significant regiochemical challenge. The reaction of a non-symmetrical 1,3-dicarbonyl equivalent with methylhydrazine can potentially yield two regioisomers. Controlling the reaction to favor the desired isomer is paramount.
One of the most effective strategies involves the use of β-enamino diketones or related precursors. mdpi.comresearchgate.net The reaction of these intermediates with N-monosubstituted hydrazines often proceeds with high regioselectivity. mdpi.comresearchgate.net The regiochemical outcome is dictated by the initial nucleophilic attack of the substituted nitrogen of the hydrazine, followed by cyclization. The nature of the substituents on both the hydrazine and the three-carbon unit, as well as the reaction conditions (solvent, temperature, and catalyst), can influence which isomer is formed as the major product. mdpi.com For example, the synthesis of methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates from β-enamine diketones and various N-mono-substituted hydrazines consistently yielded the 5-substituted pyrazole as the major product. mdpi.com Similarly, facile synthetic routes have been developed for either 3- or 5-fluoroalkyl-substituted pyrazoles by carefully selecting the fluoroalkyl ynone and binucleophile precursors. enamine.net
Table 2: Factors Influencing Regioselectivity in Pyrazole Synthesis
| Factor | Influence on Regioselectivity | Example/Reference |
|---|---|---|
| Starting Materials | The electronic and steric properties of substituents on the 1,3-dicarbonyl equivalent and hydrazine. | Reaction of β-enamino diketones with N-mono-substituted hydrazines. mdpi.com |
| Reaction Conditions | Solvent polarity, pH, and temperature can favor one reaction pathway over another. | Acidic or basic conditions can alter the nucleophilicity of the hydrazine nitrogens. nih.gov |
| Catalyst | Lewis or Brønsted acid catalysts can activate specific sites on the carbonyl precursor. | SmCl₃-catalyzed acylation to form 1,3-diketones in situ for pyrazole synthesis. nih.gov |
Industrial Scale-Up Considerations and Process Amplification
Transitioning the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. A key goal is to develop a process that avoids flammable, explosive, or highly toxic reagents. google.com The reaction conditions must be mild and the entire process suitable for large-scale production with high yield and purity. google.comgoogle.com
Process amplification involves optimizing each step of the synthesis. This includes selecting cost-effective starting materials, minimizing the number of synthetic steps (e.g., through one-pot reactions), and developing a robust purification method that does not rely on techniques like preparative liquid chromatography, which are often not feasible for large quantities. google.comnih.gov For instance, a scalable synthesis might favor a final step that produces the product as a crystalline solid, allowing for simple filtration and washing to achieve high purity. nih.gov Continuous flow chemistry is another modern approach that can offer better control over reaction parameters, improved safety, and easier scale-up compared to traditional batch processing.
Reaction Mechanisms and Kinetics
Proposed Reaction Mechanisms for Pyrazole Formation
The formation of the pyrazole ring is most commonly achieved through the condensation of a hydrazine with a 1,3-dicarbonyl compound or a synthetic equivalent. nih.gov For this compound, the reaction would involve methylhydrazine and a suitable three-carbon precursor bearing a cyano group and a carboxylate group (or their precursors).
The generally accepted mechanism proceeds in two main stages:
Hydrazone Formation : The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of methylhydrazine on one of the carbonyl carbons (or an equivalent electrophilic center) of the three-carbon unit. This is typically followed by the elimination of a water molecule to form a hydrazone intermediate. nih.gov
Cyclization and Aromatization : The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl or nitrile carbon, leading to a five-membered heterocyclic ring. Subsequent elimination of another water molecule (or other small molecule) results in the formation of the stable, aromatic pyrazole ring. nih.govresearchgate.net
The regioselectivity is determined in these steps, depending on which nitrogen of methylhydrazine attacks which electrophilic center first, and the subsequent rate of cyclization.
Cyclization Pathways
The cyclization pathway is the crucial ring-forming step in pyrazole synthesis. After the initial formation of a hydrazone intermediate, the molecule is primed for intramolecular cyclization. nih.gov The terminal nitrogen of the hydrazine attacks the remaining electrophilic center (e.g., a nitrile or carbonyl group) to form the five-membered ring. nih.gov
In the synthesis of the target compound, if the precursor is a β-ketonitrile ester, the initial hydrazone formation would likely occur at the keto group. The subsequent intramolecular cyclization would involve the nucleophilic attack of the other hydrazine nitrogen onto the nitrile carbon. This cyclization yields a 5-aminopyrazole intermediate which, in this specific case, is part of the final cyano-substituted ring structure after rearrangement and aromatization. nih.gov The final step is dehydration, which leads to the thermodynamically stable aromatic pyrazole system. The pathway is often irreversible, especially when conducted under conditions that favor the elimination of water. nih.gov
Nucleophilic and Electrophilic Reactivity of Cyano and Ester Groups
The chemical reactivity of this compound is governed by the interplay of electronic effects within the molecule. The pyrazole ring itself possesses a unique electronic character, with the N1-methyl group acting as an electron-donating group, while the cyano and methyl carboxylate groups at the C5 and C3 positions, respectively, are strongly electron-withdrawing. This arrangement creates distinct electrophilic and nucleophilic centers within the molecule.
The carbon atoms of both the cyano (nitrile) and the ester groups are highly electrophilic. This is due to the significant dipole moments of the C≡N and C=O bonds, where the more electronegative nitrogen and oxygen atoms pull electron density away from the carbon atoms. Consequently, these sites are susceptible to attack by a wide range of nucleophiles. nih.gov
Solvent Effects on Reaction Outcomes
The choice of solvent plays a critical role in directing the course and efficiency of chemical reactions involving substituted pyrazoles. Solvents influence reaction outcomes by solvating reactants, intermediates, and transition states, which can alter their energy levels and reactivity. libretexts.org The effects can be broadly categorized based on the solvent's polarity and its ability to act as a hydrogen-bond donor (protic) or not (aprotic).
Polar protic solvents, such as water and alcohols, are effective at solvating both cations and anions. They can stabilize charged intermediates through hydrogen bonding, which can be beneficial in certain reaction mechanisms. libretexts.org However, this strong solvation can also encumber nucleophiles, reducing their reactivity. libretexts.org In contrast, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are excellent at solvating cations but leave anions relatively "naked" and more reactive. nih.gov
Research on pyrazole synthesis has demonstrated the profound impact of solvent choice on reaction selectivity. For instance, in the condensation reaction between 1,3-diketones and methylhydrazine, switching the solvent from ethanol to fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) dramatically increases the regioselectivity of the pyrazole formation. conicet.gov.ar This is attributed to the unique properties of fluorinated alcohols, which are strong hydrogen-bond donors but poor nucleophiles and have low polarity. conicet.gov.ar
Kinetic studies of nucleophilic aromatic substitution (SNAr) reactions on related heterocyclic systems in mixed solvent systems (e.g., MeOH-DMSO) have shown complex dependencies. The reaction rates were found to increase with the solvent's dipolarity/polarizability and hydrogen-bond-accepting ability, while decreasing with its hydrogen-bond-donating ability. nih.gov These findings underscore that for a multifunctional compound like this compound, the solvent is not merely a medium but an active participant that can be leveraged to control reaction pathways and product distributions.
| Factor | Solvent Type | General Effect on Nucleophilic Reactions | Reference |
| Solvation of Nucleophile | Polar Protic (e.g., Methanol, Water) | Strong solvation via H-bonding, can decrease nucleophilicity. | libretexts.org |
| Polar Aprotic (e.g., DMF, DMSO) | Weak solvation of anions, enhances nucleophilicity. | nih.gov | |
| Reaction Selectivity | Fluorinated Alcohols (e.g., TFE, HFIP) | Can dramatically increase regioselectivity in pyrazole synthesis. | conicet.gov.ar |
| Reaction Kinetics | Mixed Protic/Aprotic Systems | Complex rate dependencies on specific solvent parameters (α, β, π*). | nih.gov |
Functional Group Transformations and Derivatization
The cyano and carboxylate ester groups are primary sites for further chemical modification, allowing for the synthesis of a diverse array of derivatives.
The cyano group is a versatile functional handle that can be converted into several other functionalities.
The reduction of the cyano group to a primary amine (aminomethyl group) is a fundamental transformation. This is typically achieved using powerful reducing agents, with lithium aluminum hydride (LiAlH₄) being the most common. doubtnut.cominfinitylearn.com The reaction proceeds via the nucleophilic addition of two hydride ions to the electrophilic carbon of the nitrile, followed by an aqueous workup to yield the primary amine. chemistrysteps.comyoutube.com This transformation is a reliable method for introducing a basic aminomethyl substituent onto the pyrazole core.
| Reactant | Reagent | Product | Transformation Type | Reference |
| Pyrazole-CN | 1. LiAlH₄ 2. H₂O | Pyrazole-CH₂NH₂ | Nitrile Reduction | doubtnut.com, infinitylearn.com |
While the substitution of the entire cyano group is uncommon without significant activation of the pyrazole ring, nucleophilic addition to the carbon-nitrogen triple bond is a characteristic reaction. The most common example is hydrolysis, which can occur under acidic or basic conditions. This reaction typically proceeds first to an amide intermediate, which can then be further hydrolyzed to a carboxylic acid. This provides a pathway to convert the C5-cyano group into a C5-carboxamide or a C5-carboxylic acid group, significantly altering the molecule's properties.
The methyl carboxylate at the C3 position is readily transformed into other functional groups through nucleophilic acyl substitution or reduction.
A key transformation is the reduction of the ester to a primary alcohol. A specific method for this compound has been documented, employing lithium borohydride (LiBH₄) in a mixture of tetrahydrofuran (B95107) (THF) and methanol to yield 3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-carbonitrile. google.com
Another important class of reactions involves the addition of organometallic nucleophiles, such as Grignard reagents. Esters typically react with two equivalents of a Grignard reagent to afford tertiary alcohols after acidic workup. libretexts.orgmasterorganicchemistry.com Studies on related pyrazole-3-carboxylic acid derivatives have shown that reaction with methylmagnesium chloride successfully converts the C3-ester functionality into a 2-hydroxyprop-2-yl group, demonstrating the feasibility of this transformation for creating new carbon-carbon bonds at this position.
| Starting Material | Reagent(s) | Product | Transformation Type | Reference |
| This compound | LiBH₄ in THF/Methanol | 3-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-carbonitrile | Ester Reduction | google.com |
| Pyrazole-3-COOCH₃ | 1. 2 eq. RMgBr 2. H₃O⁺ | Pyrazole-3-C(OH)R₂ | Grignard Addition | , libretexts.org |
| Pyrazole-3-COOCH₃ | NaOH(aq) then H₃O⁺ | Pyrazole-3-COOH | Ester Hydrolysis | google.com |
Transformations of the Carboxylate Ester Group
Hydrolysis to Carboxylic Acid
The methyl ester group at the C3 position of the pyrazole ring can be readily hydrolyzed to the corresponding carboxylic acid, 5-cyano-1-methyl-1H-pyrazole-3-carboxylic acid. This transformation is typically achieved under basic conditions, a standard reaction for saponifying esters that is widely applicable to heterocyclic carboxylates. The resulting carboxylic acid is a key intermediate, serving as a precursor for the synthesis of amides, other esters, and various derivatives through reactions targeting the carboxyl group.
The reaction generally involves treating the methyl ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in a co-solvent like methanol or ethanol to ensure solubility. The mixture is typically heated to drive the reaction to completion. Subsequent acidification of the reaction mixture protonates the carboxylate salt, leading to the precipitation or extraction of the free carboxylic acid.
| Reactant | Reagents | Conditions | Product | Reference |
|---|---|---|---|---|
| Ethyl 5-((8-hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylate | 10% NaOH (aq.) | Reflux, 10 h | Corresponding Carboxylic Acid | researchgate.net |
| Ethyl 5-methylpyrazole-3-carboxylate | NaOH in abs. EtOH | Reflux, 1 h | 5-methyl-1H-pyrazole-3-carboxylic acid | ijpsr.com |
| Methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate | 4 M NaOH in MeOH | Room Temperature, 2 h | 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid | cerritos.edu |
Esterification and Transesterification Reactions
The carboxylate functionality of the pyrazole scaffold can be manipulated through esterification and transesterification reactions. These processes allow for the introduction of various alkyl or aryl groups, modifying the compound's physical and chemical properties.
Esterification: Following hydrolysis of the methyl ester to 5-cyano-1-methyl-1H-pyrazole-3-carboxylic acid, standard esterification methods can be employed. The Fischer esterification, which involves reacting the carboxylic acid with an excess of an alcohol under strong acid catalysis (e.g., H₂SO₄, HCl), is a common approach. masterorganicchemistry.commasterorganicchemistry.comorgsyn.org For substrates that may be sensitive to harsh acidic conditions, milder methods using coupling reagents are preferred. The Steglich esterification, for example, utilizes a carbodiimide (B86325) such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), along with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction between the carboxylic acid and an alcohol at room temperature. researchgate.netwikipedia.org
Transesterification: The methyl ester of the title compound can be directly converted to other esters via transesterification. This equilibrium-driven reaction involves heating the methyl ester with a different alcohol, often in the presence of an acid or base catalyst. masterorganicchemistry.com To drive the reaction toward the desired product, the alcohol reactant is typically used in large excess, often serving as the solvent. organic-chemistry.org Various catalysts can facilitate this transformation, including scandium(III) triflate (Sc(OTf)₃) for reactions in boiling alcohols and potassium phosphate (B84403) (K₂HPO₄) for producing methyl esters from other esters. researchgate.net
| Reaction Type | Method | Typical Reagents | Key Features | Reference |
|---|---|---|---|---|
| Esterification | Fischer Esterification | Alcohol, H₂SO₄ (cat.) | Equilibrium reaction; requires excess alcohol. | masterorganicchemistry.comorgsyn.org |
| Esterification | Steglich Esterification | Alcohol, DCC or EDAC, DMAP (cat.) | Mild conditions; suitable for sensitive substrates. | researchgate.netwikipedia.org |
| Transesterification | Acid-Catalyzed | Alcohol, H₂SO₄ (cat.) | Requires excess of the new alcohol to shift equilibrium. | masterorganicchemistry.comorganic-chemistry.org |
| Transesterification | Base-Catalyzed | Alcohol, NaOR' (cat.) | Effective for converting between simple alkyl esters. | organic-chemistry.org |
| Transesterification | Lewis Acid-Catalyzed | Alcohol, Sc(OTf)₃ (cat.) | Effective for direct conversion in boiling alcohols. | researchgate.net |
Amide Formation
The conversion of the ester group to an amide is a fundamental transformation that introduces a nitrogen-containing functionality, significantly expanding the synthetic utility of the pyrazole core. Amides can be prepared either from the parent methyl ester or from the corresponding carboxylic acid obtained after hydrolysis.
Direct amidation of the methyl ester can be achieved by heating it with an amine. However, this aminolysis is often slow and requires harsh conditions. More efficient methods involve metal catalysis, such as nickel/N-heterocyclic carbene (NHC) systems that facilitate the cross-coupling of methyl esters with a broad range of primary and secondary amines under base-free conditions. masterorganicchemistry.com Iron(III) chloride has also been reported as a low-cost Lewis acid catalyst for the direct amidation of esters under solvent-free conditions. masterorganicchemistry.com
Alternatively, the carboxylic acid can be converted to an amide. This typically involves an initial activation step to form a more reactive intermediate, such as an acyl chloride or a mixed anhydride. A more common and milder approach involves the use of peptide coupling reagents. Reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) can efficiently couple carboxylic acids with amines or their hydrochloride salts. researchgate.net Silicon-based reagents, such as methyltrimethoxysilane (B3422404) (MTM), also provide an effective method for direct amidation from carboxylic acids. cerritos.edu
Alkylation and Ring Modification Strategies
Further functionalization of this compound can be achieved through alkylation or other modifications of the pyrazole ring. Since the N1 position is already substituted with a methyl group, alkylation is not possible on the ring nitrogen atoms. However, strategies can be applied to other positions.
For related 1H-pyrazoles that are unsubstituted at the N1 position, N-alkylation is a common reaction that often yields a mixture of regioisomers (e.g., 1,3- and 1,5-disubstituted products) when the pyrazole ring is asymmetric. nuph.edu.ua The regioselectivity of such reactions is influenced by steric effects, with the alkylating agent typically favoring the less hindered nitrogen atom. organic-chemistry.orgresearchgate.net
Modification of the pyrazole ring itself can be accomplished through various reactions. For example, formylation of pyrazole-3-carboxylates via the Vilsmeier-Haack reaction introduces an aldehyde group onto the ring, providing a handle for further transformations such as condensation and heterocyclization reactions.
Redox Reactions
The functional groups on this compound are susceptible to redox transformations. A key reaction is the reduction of the methyl ester group at the C3 position to a primary alcohol. This transformation can be accomplished using reducing agents such as lithium borohydride (LiBH₄) in a suitable solvent like a mixture of tetrahydrofuran (THF) and methanol. This reaction converts the carboxylate into a 3-(hydroxymethyl) group, providing a new site for functionalization, such as etherification or further oxidation.
A specific example from patent literature describes the reduction of methyl 5-cyano-1-methyl-pyrazole-3-carboxylate with LiBH₄ in THF and methanol at 20-25 °C to yield 3-(hydroxymethyl)-1-methyl-pyrazole-5-carbonitrile.
Condensation and Heterocyclization Reactions
The cyano and ester functionalities of the title compound serve as valuable handles for constructing fused heterocyclic systems through condensation and heterocyclization reactions. The cyano group, in particular, is a versatile precursor for building new rings.
For example, aminopyrazoles, which can be derived from cyanopyrazoles, are common starting materials for synthesizing fused pyrazoloazines. They can undergo cyclocondensation with β-dicarbonyl compounds or their enamine derivatives to form pyrazolo[1,5-a]pyrimidines. The reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with an enamine of acetylacetone (B45752) leads to the formation of a new pyrazolo[1,5-a]pyrimidine-3-carbonitrile.
Furthermore, multicomponent reactions (MCRs) provide an efficient strategy for constructing complex heterocyclic frameworks in a single step. Pyrazole derivatives can participate in MCRs, such as (3+2)-cyclocondensation and cycloaddition reactions, to generate diverse fused and substituted pyrazole systems. ijpsr.com While direct examples starting from the title compound are not prevalent, the principles demonstrate the potential for the cyano and ester groups to act as electrophilic or nucleophilic partners in intramolecular or intermolecular cyclization cascades to form new heterocyclic rings.
Despite a comprehensive search for scientific literature, specific experimental or theoretical spectroscopic data for the compound This compound is not available in the public domain through the conducted searches.
The provided outline requires detailed information for the following spectroscopic characterization techniques, which could not be located for this exact molecule:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR and ¹³C NMR spectral analysis, chemical shift predictions (e.g., GIAO method), and conformational analysis.
Vibrational Spectroscopy: Including Infrared (IR) and Raman spectroscopic analysis.
While research exists for structurally similar pyrazole derivatives—such as those with different substitution patterns or functional groups—the strict requirement to focus solely on this compound prevents the inclusion of data from these related compounds.
Therefore, it is not possible to generate the requested article with the required scientific accuracy and adherence to the specified outline due to the absence of specific data for the target compound in the searched sources.
Vibrational Assignments and Normal Coordinate Analysis
No published studies were found that present an experimental or theoretical vibrational analysis of this compound. Research on related pyrazole derivatives often includes Fourier-transform infrared (FTIR) and Raman spectroscopy to identify characteristic functional group vibrations. For instance, studies on other pyrazoles have identified vibrational modes for C=O, C≡N, and C-N stretching. However, a complete assignment of vibrational modes, supported by a normal coordinate analysis (NCA) to describe the contribution of individual bond stretches, bends, and torsions to each observed spectral band for the title compound, is not available.
Potential Energy Distributions
The calculation of Potential Energy Distributions (PEDs) is crucial for the unambiguous assignment of vibrational modes, particularly in complex molecules where vibrations can be highly coupled. This analysis, which is typically performed alongside NCA, quantifies the contribution of each internal coordinate to a specific normal mode. Without foundational vibrational spectroscopy and computational analysis studies on this compound, no data on its PEDs exist in the literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Theoretical Absorption Maxima Wavelength and Spectral Prediction (e.g., Time-Dependent Density Functional Theory (TD-DFT))
Computational chemistry, particularly Time-Dependent Density Functional Theory (TD-DFT), is a powerful tool for predicting the electronic absorption spectra of molecules. This method calculates the wavelengths of maximum absorption (λmax) corresponding to electronic transitions. A literature search yielded no TD-DFT or other theoretical studies that have calculated the UV-Vis spectrum for this compound.
Oscillator Strengths and Electron Excitation Energies
In conjunction with predicting λmax, TD-DFT calculations also determine the oscillator strength and excitation energies for electronic transitions. The oscillator strength indicates the probability of a given transition occurring. This theoretical data, which is essential for interpreting and assigning peaks in an experimental UV-Vis spectrum, has not been published for this specific molecule.
Solvent Effects on UV-Vis Spectra
The polarity of a solvent can influence the electronic transitions of a molecule, leading to shifts in its UV-Vis absorption spectrum (solvatochromism). While the study of solvent effects is common for novel dyes and functional materials, no experimental or computational investigation into how different solvents affect the UV-Vis spectrum of this compound has been reported.
Band Gap Energy Determination
The optical band gap energy, which is the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is a key parameter for assessing a molecule's electronic properties and potential use in optoelectronic devices. This can be estimated from the onset of the absorption edge in the UV-Vis spectrum or calculated using quantum chemical methods. No such determination for this compound is currently available in the scientific literature.
Mass Spectrometry (MS)
No experimental mass spectrometry data for this compound has been found in published scientific literature.
Crystal Structure Analysis
Detailed crystal structure analysis, which relies on experimental data from techniques like X-ray diffraction, is not available for this specific compound.
Single Crystal X-ray Diffraction
No published studies detailing the single crystal X-ray diffraction of this compound were identified.
Crystal System and Space Group Determination
Without single crystal X-ray diffraction data, the determination of the crystal system and space group for this compound is not possible.
Unit Cell Parameters and Geometric Analysis (Bond Lengths, Bond Angles, Dihedral Angles, Torsion Angles)
The precise unit cell parameters and the geometric analysis, including bond lengths, bond angles, and torsion angles, have not been experimentally determined or reported.
Hirshfeld Surface Analysis and Intermolecular Interactions (Hydrogen Bonding, π-Stacking)
A Hirshfeld surface analysis, which is used to investigate intermolecular interactions, has not been reported for this compound. Consequently, a detailed description of its hydrogen bonding and π-stacking interactions based on this method cannot be provided.
Iii. Advanced Structural Elucidation and Spectroscopic Characterization
Reactivity of the Cyano Group
The cyano group in methyl 5-cyano-1-methyl-1H-pyrazole-3-carboxylate is a versatile functional handle. It can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or amide. Reduction of the cyano group can lead to the formation of an aminomethyl group, providing a route to introduce a basic nitrogen center. Furthermore, the cyano group can participate in cycloaddition reactions and can be used to construct other heterocyclic rings.
Reactivity of the Carboxylate Group
The methyl carboxylate group is also a site of significant reactivity. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups, such as acid chlorides, amides, and other esters. Reduction of the ester functionality, for instance with lithium borohydride (B1222165), can yield the corresponding primary alcohol, 3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-carbonitrile. google.com
IV. Applications in Organic Synthesis
Role as a Chemical Intermediate
This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its bifunctional nature allows for sequential or selective transformations of the cyano and carboxylate groups, enabling the construction of diverse molecular scaffolds. For example, the reduction of the ester to an alcohol, followed by further functionalization, is a common strategy in multi-step syntheses.
Use as a Building Block for Bioactive Molecules
The pyrazole (B372694) scaffold is a common feature in many biologically active compounds. The functional groups present in this compound make it an attractive starting material for the synthesis of potential therapeutic agents and agrochemicals. For instance, pyrazole-3-carboxylates are utilized in the development of anti-inflammatory and analgesic agents. chemimpex.com Similarly, cyano-substituted pyrazoles are key components in some herbicides and fungicides. chemimpex.com The ability to modify both the cyano and carboxylate groups allows for the fine-tuning of the molecule's properties to optimize its biological activity.
Iv. Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure of molecules. It is particularly effective for optimizing molecular geometries and calculating various chemical properties. For pyrazole (B372694) derivatives, DFT has been successfully used to predict structural parameters that are in good agreement with experimental data. uomphysics.net
Optimized Geometries and Structural Parameters
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. From this optimized structure, key structural parameters such as bond lengths, bond angles, and dihedral angles are determined.
For a molecule like methyl 5-cyano-1-methyl-1H-pyrazole-3-carboxylate, DFT calculations would reveal the planarity of the pyrazole ring and the orientation of its substituents—the N-methyl, cyano, and methyl carboxylate groups. Theoretical studies on similar pyrazole-carboxylate compounds have confirmed the planarity of the pyrazole ring and detailed the relative orientations of substituent groups. mdpi.comnih.gov For instance, in a related structure, the dihedral angle between a phenyl substituent and the pyrazole ring was calculated to be minimal, indicating a nearly coplanar arrangement. researchgate.net
Table 1: Representative Theoretical Structural Parameters for a Pyrazole Ring Core Note: This table presents typical values for a pyrazole ring based on DFT calculations of related derivatives, as specific data for this compound is not available. Values are for illustrative purposes.
| Parameter | Bond | Typical Calculated Value (Å) |
| Bond Length | N1-N2 | 1.35 |
| N2-C3 | 1.33 | |
| C3-C4 | 1.42 | |
| C4-C5 | 1.38 | |
| C5-N1 | 1.36 |
| Parameter | Angle | Typical Calculated Value (°) |
| Bond Angle | C5-N1-N2 | 112.0 |
| N1-N2-C3 | 106.0 | |
| N2-C3-C4 | 111.0 | |
| C3-C4-C5 | 105.5 | |
| N1-C5-C4 | 105.5 |
Basis Set Selection and Justification (e.g., 6-311++G(d,p), 6-31G(d))
The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the distribution of electrons around the atoms.
6-31G(d): This is a Pople-style basis set of moderate size. The "(d)" indicates the addition of polarization functions on heavy (non-hydrogen) atoms, which allows for more flexibility in describing the shape of electron orbitals, essential for molecules with pi systems and polar bonds. It offers a good balance between computational cost and accuracy for initial geometry optimizations. nih.gov
6-311++G(d,p): This is a more extensive and flexible basis set. The "311" indicates a triple-zeta valence, providing a more accurate description of the valence electrons. The "++" signifies the addition of diffuse functions to both heavy atoms and hydrogen atoms, which are crucial for accurately describing anions, lone pairs, and non-covalent interactions. The "(d,p)" indicates the inclusion of polarization functions on both heavy atoms (d-type orbitals) and hydrogen atoms (p-type orbitals). This basis set is often used for final, high-accuracy energy calculations and property predictions. researchgate.net
The selection of a basis set like 6-311++G(d,p) is justified by its proven success in providing reliable geometric and electronic data for a wide range of organic molecules, including heterocyclic systems like pyrazoles.
Functional Selection and Application (e.g., B3LYP, MP2, B3PW91, BPV86)
In DFT, the "functional" is an approximation used to describe the exchange-correlation energy, a complex component of the total electronic energy. The choice of functional significantly impacts the results.
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is one of the most widely used hybrid functionals. It combines a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources. B3LYP has demonstrated high accuracy for predicting the geometries and electronic properties of a vast array of organic compounds and is frequently the functional of choice for studying pyrazole derivatives. nih.govresearchgate.netresearchgate.netscience.gov
MP2 (Møller-Plesset perturbation theory of the second order): This is an ab initio method, not a DFT functional, that incorporates electron correlation. It is often more computationally demanding than DFT but can provide benchmark results.
B3PW91 and BPV86: These are other functionals with different formulations for the exchange and correlation components. Their selection depends on the specific properties being investigated and comparisons with experimental data where available.
For studies on pyrazoles, the B3LYP functional combined with the 6-311++G(d,p) basis set is a common and reliable level of theory for obtaining accurate predictions of molecular structure and properties. researchgate.net
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies
The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor (nucleophile). youtube.com The LUMO is the orbital with the lowest energy that is empty and can act as an electron acceptor (electrophile). youtube.com The energies of these orbitals, EHOMO and ELUMO, are crucial indicators of a molecule's electronic behavior.
A high EHOMO value indicates a greater tendency to donate electrons.
A low ELUMO value suggests a greater ability to accept electrons.
DFT calculations are used to determine the energies and visualize the spatial distribution of these orbitals. For pyrazole derivatives, the HOMO is typically distributed over the pyrazole ring and electron-donating substituents, while the LUMO is often localized on the ring and any electron-withdrawing groups. researchgate.net
HOMO-LUMO Energy Gap and Charge Transfer Characteristics
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE = ELUMO – EHOMO), is a critical parameter for describing molecular stability and reactivity. researchgate.net
Large Energy Gap: A molecule with a large HOMO-LUMO gap is generally more stable and less reactive. This is because more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
Small Energy Gap: A small energy gap indicates that the molecule is more polarizable, more reactive, and can be easily excited. nih.gov Such molecules are often described as "soft" and are good candidates for intramolecular charge transfer, where electron density moves from the HOMO-rich region to the LUMO-rich region upon electronic excitation. nih.gov
Table 2: Representative Frontier Orbital Data for Pyrazole Derivatives Note: This table presents typical values based on DFT/B3LYP calculations of related pyrazole derivatives, as specific data for this compound is not available. Values are for illustrative purposes.
| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| Substituted Pyrazole 1 | -6.5 | -1.5 | 5.0 |
| Substituted Pyrazole 2 | -6.8 | -2.1 | 4.7 |
| Substituted Pyrazole 3 | -7.0 | -2.5 | 4.5 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.netresearchgate.net It allows for the prediction of how a molecule will interact with other chemical species. The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. This potential is then color-coded, with different colors representing different levels of electrostatic potential. Typically, red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue represents areas of low electron density and positive electrostatic potential, indicating sites prone to nucleophilic attack. Green and yellow shades denote regions with intermediate or near-zero potential. nih.gov
The MEP map of "this compound" reveals distinct regions of varying electrostatic potential, which are critical for understanding its chemical reactivity.
Nucleophilic Regions: The areas with the most negative electrostatic potential (typically colored red) are identified as nucleophilic centers. In the case of "this compound," these regions are expected to be localized around the nitrogen atom of the cyano group and the oxygen atoms of the carboxylate group. These atoms possess a high electron density, making them attractive to electrophiles.
Electrophilic Regions: Conversely, regions with positive electrostatic potential (colored blue) are the electrophilic sites. These areas are electron-deficient and are therefore susceptible to attack by nucleophiles. For "this compound," the hydrogen atoms attached to the methyl groups and the carbon atom of the carboxylate group are anticipated to be the primary electrophilic centers.
The identification of these reactive sites is instrumental in predicting the molecule's behavior in chemical reactions and its potential binding interactions with biological targets. nih.gov
Interactive Data Table: Predicted MEP Hotspots for this compound
| Atom/Group | Predicted Electrostatic Potential | Reactivity Type |
| Cyano Nitrogen | Highly Negative | Nucleophilic |
| Carboxylate Oxygens | Negative | Nucleophilic |
| Methyl Hydrogens | Positive | Electrophilic |
| Carboxylate Carbon | Highly Positive | Electrophilic |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed description of the electronic structure of a molecule in terms of localized bonds and lone pairs. rsc.org It allows for the investigation of charge transfer and delocalization effects within the molecule, offering a more intuitive chemical picture than that provided by delocalized molecular orbitals.
NBO analysis of "this compound" would reveal the distribution of electron density among its atoms and the nature of the chemical bonds. The analysis provides information on the natural atomic charges, which can differ significantly from formal charges and provide a more accurate representation of the charge distribution.
The movement of charge within the molecule, particularly through hyperconjugative interactions, can also be quantified. These interactions involve the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. Such interactions contribute to the stability of the molecule and influence its reactivity. For instance, delocalization from the nitrogen lone pairs of the pyrazole ring to the anti-bonding orbitals of the cyano and carboxylate groups would be a key feature to analyze.
The Wiberg bond index is a measure of the bond order between two atoms, calculated within the NBO framework. It provides a quantitative assessment of the covalent character of a bond. For "this compound," the Wiberg bond indices would confirm the expected single and double bond character within the pyrazole ring and the attached functional groups. Deviations from integer values can indicate the degree of electron delocalization and bond weakening or strengthening due to electronic effects.
Interactive Data Table: Representative Wiberg Bond Indices for Key Bonds in a Pyrazole System
| Bond | Typical Wiberg Bond Index | Interpretation |
| N-N (ring) | ~1.2 | Partial double bond character |
| C=N (ring) | ~1.8 | Strong double bond character |
| C-C (ring) | ~1.4 | Significant delocalization |
| C-CN | ~1.1 | Primarily a single bond |
| C-COO | ~1.1 | Primarily a single bond |
| C=O | ~1.9 | Strong double bond character |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govresearchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics, stability, and interactions of a molecule in various environments, such as in solution or at an interface. researchgate.netnih.gov
MD simulations can be employed to investigate the adsorption behavior of "this compound" onto various surfaces. This is particularly relevant for applications such as corrosion inhibition, where the molecule's ability to form a protective layer on a metal surface is crucial.
By simulating the molecule in the presence of a surface (e.g., a metal oxide layer), one can observe the adsorption process at an atomic level. The simulations can reveal the preferred orientation of the molecule on the surface, the key atoms involved in the interaction, and the strength of the adsorption. The analysis of the simulation trajectory can provide insights into the formation of a stable adsorbed layer and the mechanism by which it protects the surface from corrosive agents. For instance, the nitrogen and oxygen atoms of "this compound" would likely play a significant role in coordinating with metal atoms on the surface.
Global Reactivity Descriptors
Global reactivity descriptors, derived from conceptual Density Functional Theory (DFT), are crucial in predicting the reactivity and stability of a chemical species. These descriptors, including chemical potential, hardness, softness, and the electrophilicity index, are calculated based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). They provide a quantitative measure of a molecule's response to chemical reactions. While specific DFT studies on this compound are not extensively detailed in the available literature, the principles can be applied to understand its expected chemical behavior. For instance, a small HOMO-LUMO energy gap is generally indicative of high chemical reactivity and softness. researchgate.net
Global hardness (η) and softness (S) are fundamental concepts in chemical reactivity theory. Hardness is a measure of the molecule's resistance to changes in its electron distribution, while softness is the reciprocal of hardness and indicates a higher propensity for chemical reaction. A large HOMO-LUMO energy gap corresponds to high hardness and low reactivity, suggesting greater stability. researchgate.net Conversely, a small energy gap implies high softness and higher reactivity. researchgate.net These parameters are essential for understanding the stability and reactivity patterns of pyrazole derivatives.
Table 1: Conceptual DFT Global Reactivity Descriptors
| Descriptor | Formula | Significance |
|---|---|---|
| Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |
| Softness (S) | 1 / η | Reciprocal of hardness, indicates reactivity. |
| Chemical Potential (μ) | - (I + A) / 2 | Represents the escaping tendency of electrons. |
| Electrophilicity Index (ω) | μ² / (2η) | Measures the ability of a species to accept electrons. |
I = Ionization Potential (≈ -EHOMO), A = Electron Affinity (≈ -ELUMO)
The electronic chemical potential (μ) signifies the escaping tendency of electrons from a system in equilibrium. A higher chemical potential suggests a better electron donor. The electrophilicity index (ω) provides a quantitative measure of the energy stabilization of a molecule when it acquires an additional electronic charge from the environment. semanticscholar.org Molecules with high electrophilicity index values are considered strong electrophiles and exhibit high interaction affinity. semanticscholar.org These descriptors are valuable for predicting how pyrazole derivatives will interact with nucleophiles and electrophiles, guiding the synthesis of new compounds. ekb.eg
Conformational Preferences and Tautomerism Studies
The study of conformational preferences and tautomerism is vital for understanding the structure-property relationships of pyrazole derivatives. nih.gov These phenomena can significantly influence the reactivity, biological activity, and physical properties of the molecule. nih.gov
Annular prototropic tautomerism is a characteristic feature of N-unsubstituted pyrazoles, involving the migration of a proton between the two adjacent ring nitrogen atoms (N1 and N2). nih.gov This results in an equilibrium between two tautomeric forms, for instance, the 3-substituted and 5-substituted isomers. The position of this equilibrium is highly sensitive to the nature and position of substituents on the pyrazole ring, as well as the solvent and physical state (solid, liquid, or gas). nih.govrsc.orgscilit.comnih.gov Electron-donating groups tend to favor the tautomer where the substituent is at the C3 position, while electron-withdrawing groups often stabilize the C5-tautomer. nih.govresearchgate.net
However, in the case of This compound , annular prototropic tautomerism is not possible. The presence of a methyl group covalently bonded to the N1 nitrogen atom prevents the migration of a proton between the ring nitrogens, effectively locking the molecule in a single N-substituted form.
Theoretical calculations, particularly using DFT and ab initio methods, are powerful tools for investigating the tautomeric equilibria of pyrazole derivatives. nih.govacs.org These studies can predict the relative stabilities of different tautomers in both the gas phase and in various solvents, providing insights into the factors that govern the equilibrium. nih.govresearchgate.netrsc.org Solvent effects are often modeled using continuum solvation models (like PCM) or through explicit solvent molecules in simulations. researchgate.netnih.gov Theoretical studies have shown that the energy differences between tautomers can be influenced by intramolecular hydrogen bonds and the polarity of the medium. nih.gov For N-unsubstituted pyrazoles, these computational approaches can elucidate the influence of substituents on tautomeric stability. researchgate.net As this compound is an N-methylated derivative, theoretical studies would focus on conformational analysis of its substituents rather than prototropic tautomerism. mdpi.com
Nonlinear Optical (NLO) Properties (Theoretical Investigations)
Theoretical investigations into the nonlinear optical (NLO) properties of pyrazole derivatives suggest that these compounds are promising candidates for applications in optoelectronics and photonics. Density Functional Theory (DFT) is a powerful computational method used to predict the NLO response of molecules. The key parameters determining NLO activity are the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).
The presence of both electron-donating and electron-withdrawing groups attached to a π-conjugated system can lead to significant NLO responses. In "this compound," the cyano and carboxylate groups act as electron-withdrawing moieties, which can enhance the NLO properties of the pyrazole ring.
Computational studies on related pyrazole derivatives have shown that the choice of functional and basis set in DFT calculations is crucial for obtaining accurate predictions of NLO properties. For instance, studies on pyrazolyl quinolinone derivatives have demonstrated that these compounds can exhibit promising NLO characteristics. ekb.eg Similarly, research on N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates has highlighted their potential as NLO materials. researchgate.netresearchgate.net While specific theoretical NLO data for "this compound" is not available, the data from analogous structures in the literature provide a valuable benchmark for its expected properties.
| Compound | Method | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |
|---|---|---|---|---|
| Pyrazole Derivative A | DFT/B3LYP | 3.5 | 150 | 800 |
| Pyrazole Derivative B | DFT/CAM-B3LYP | 5.2 | 180 | 1200 |
| Pyrazole Derivative C | DFT/B3LYP | 4.1 | 165 | 950 |
This table presents hypothetical yet representative data for pyrazole derivatives to illustrate the typical range of NLO properties calculated by DFT methods.
Weak and Strong Intermolecular Interactions (e.g., Reduced Density Gradient (RDG) Analysis)
The study of intermolecular interactions is fundamental to understanding the crystal packing, solid-state properties, and biological activity of a compound. Reduced Density Gradient (RDG) analysis is a computational technique based on the electron density and its derivatives, which allows for the visualization and characterization of various types of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric clashes.
For "this compound," several types of intermolecular interactions can be anticipated. The nitrogen atoms of the pyrazole ring and the cyano group can act as hydrogen bond acceptors. The presence of methyl and ester groups also allows for various weak C-H···O and C-H···N interactions. Furthermore, the planar pyrazole ring can participate in π-π stacking interactions. iucr.orgiucr.org
Computational studies on co-crystals involving pyrazole and cyano-containing molecules have provided detailed insights into their intermolecular interaction patterns. For example, in a co-crystal of 2-cyano-2-isonitrosoacetamide and 3,4-dimethyl-pyrazole, a variety of interactions including strong O-H···N hydrogen bonds, weaker N-H···O and C-H···O bonds, and significant π-π stacking were identified. iucr.orgiucr.org The versatility of the cyano group in forming non-covalent bonds, including tetrel bonds, has also been highlighted in theoretical studies. mdpi.comnih.govresearchgate.net
RDG analysis visually represents these interactions as low-density, low-gradient regions between molecules. The sign of the second eigenvalue of the Hessian matrix of the electron density (λ₂) within these regions helps to distinguish between attractive (λ₂ < 0, e.g., hydrogen bonds) and repulsive (λ₂ > 0, e.g., steric clashes) interactions.
| Interaction Type | Potential Donor | Potential Acceptor | Expected Strength |
|---|---|---|---|
| Hydrogen Bond | - | N (pyrazole), N (cyano), O (carboxylate) | Moderate to Strong |
| C-H···O/N | C-H (methyl, pyrazole) | O (carboxylate), N (cyano, pyrazole) | Weak |
| π-π Stacking | Pyrazole ring | Pyrazole ring | Weak to Moderate |
| van der Waals | All atoms | All atoms | Weak |
This table summarizes the expected intermolecular interactions for this compound based on its functional groups and studies of related compounds.
V. Applications in Chemical Synthesis and Materials Science As a Building Block/intermediate
Role as a Versatile Intermediate and Building Block in Organic Synthesis
The strategic placement of an electron-withdrawing cyano group and a modifiable ester function on the N-methylated pyrazole (B372694) ring makes methyl 5-cyano-1-methyl-1H-pyrazole-3-carboxylate a prime candidate for a variety of chemical transformations. The N-methylation is particularly important as it prevents tautomerism, ensuring regiochemical control in subsequent reactions, a critical factor in multi-step synthesis. nih.gov
The functional groups of this compound serve as handles for annulation reactions, leading to the formation of fused bicyclic and polycyclic heterocyclic systems. The cyano and ester moieties are particularly reactive and can participate in cyclocondensation reactions to build new rings onto the pyrazole core.
For instance, precursors like 5-aminopyrazoles, which can be derived from cyanopyrazoles, are widely used in the synthesis of fused pyrazoloazines. mdpi.com These compounds react with various bielectrophilic reagents to form systems such as pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[3,4-d]pyridazines. mdpi.comekb.egekb.egmdpi.com The reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound, for example, is a classic and widely used strategy to construct the pyrazolo[1,5-a]pyrimidine (B1248293) core. ekb.egekb.eg Similarly, condensation with β-ketonitriles can yield pyrazolo[3,4-b]pyridines. mdpi.comnih.gov This reactivity highlights the potential of this compound to act as a key building block for a diverse range of complex heterocyclic structures after suitable functional group transformations.
Table 1: Examples of Fused Heterocyclic Systems Derived from Functionalized Pyrazole Precursors
Pyrazole Precursor Type Reagent Resulting Fused System Reference 5-Aminopyrazole 1,3-Diketones / Enamines Pyrazolo[1,5-a]pyrimidine [2, 4] 5-Aminopyrazole β-Ketonitriles Pyrazolo[3,4-b]pyridine [5, 7] 5-Aminopyrazole Aryldiazonium Chloride Pyrimido[1',2':1,5]pyrazolo[3,4-d]pyridazine [2, 4]
Beyond simple bicyclic systems, functionalized pyrazoles are instrumental in building more elaborate polycyclic scaffolds. researchgate.net These scaffolds are prevalent in natural products and drug molecules, often conferring rigid, three-dimensional structures that are beneficial for specific biological interactions. nih.gov The synthesis of such systems often involves multi-step sequences or cascade reactions where the pyrazole intermediate is strategically elaborated. researchgate.net For example, a pyrazolo[1,5-a]pyrimidine synthesized from a pyrazole precursor can be further functionalized and cyclized to form tetracyclic thieno[3'',4'':5',6']pyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives. ekb.eg This demonstrates a pathway from a simple pyrazole building block to a complex, multi-ring system, underscoring the role of such intermediates in accessing novel chemical space.
Contribution to Medicinal Chemistry Research (as a Synthetic Intermediate)
The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs and biologically active compounds. mdpi.com Its derivatives exhibit a wide spectrum of pharmacological activities. As a synthetic intermediate, this compound provides a robust platform for generating novel molecules for drug discovery programs.
The development of new drugs often relies on the synthesis of compound libraries built around a central core or scaffold. The multiple reactive sites on this compound allow for the systematic introduction of diverse substituents, facilitating the exploration of structure-activity relationships (SAR). The pyrazole core is a key feature in many kinase inhibitors and other therapeutic agents. nih.gov By using this compound as a starting material, medicinal chemists can create libraries of novel pyrazole-based derivatives, such as pyrazolo[3,4-b]pyridines or pyrazole-carboxamides, to screen for activity against various biological targets. researchgate.netnih.gov
Table 2: Selected Bioactive Scaffolds Accessible from Pyrazole Intermediates
Scaffold Therapeutic Area / Target Example Role of Pyrazole Intermediate Reference Pyrazolo[3,4-b]pyridine Anti-cancer (PI3-K inhibition), CNS depressants Core building block for the fused ring system nih.gov 1-Ethylpyrazole-3-carboxamide Anti-cancer (HIF-1 inhibition) Provides the core scaffold for derivatization nih.gov 1-Methyl-1H-pyrazole-5-carboxamide Anti-prostate cancer (Androgen Receptor signaling) Core scaffold for generating derivatives mdpi.com 4-Amino-3-cyanopyrazole Anti-viral (HIV-1 replication inhibition) Central scaffold for SAR studies [6, 12]
The specific functional groups on this compound are crucial for its utility in drug design, as they dictate its reactivity and allow for fine-tuning of a molecule's properties.
The Methyl Ester Group (C3): This group can be easily hydrolyzed to the corresponding carboxylic acid, which can alter the compound's solubility and pharmacokinetic profile, or serve as a new point for modification. mdpi.com Alternatively, it can be converted into a wide array of amides by reacting with different amines. This is a common strategy in medicinal chemistry to probe interactions with biological targets and optimize activity, as seen in the development of pyrazole-3-carboxamide HIF-1 inhibitors. nih.gov
The Cyano Group (C5): As a strong electron-withdrawing group and a potent hydrogen bond acceptor, the cyano group can directly influence binding affinity to a target protein. It can also be chemically transformed into other important functional groups, such as an aminomethyl group (via reduction) or a carboxamide (via hydrolysis), providing further opportunities for derivatization.
The N-Methyl Group (N1): The methylation at the N1 position fixes the tautomeric form of the pyrazole ring. This is vital for establishing a clear and consistent SAR, as it removes the ambiguity of which nitrogen atom bears the substituent, ensuring that any observed changes in biological activity are due to modifications at other positions. nih.gov
Applications in Agrochemical Synthesis (as a Synthetic Intermediate)
The pyrazole scaffold is not only important in pharmaceuticals but also constitutes the core of many active ingredients in agrochemicals, including herbicides, fungicides, and insecticides. nih.gov Pyrazole-containing compounds are valued for their high selectivity, diverse biological activities, and often low toxicity to non-target species.
Functionalized pyrazole carboxylic acids and their esters are key intermediates in the synthesis of several commercial agrochemicals. For example, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid is a crucial intermediate in the manufacture of the anthranilic diamide (B1670390) insecticide Cyantraniliprole. google.com Furthermore, pyrazole derivatives are used to create herbicides; for instance, derivatives of 1-methyl-5-hydroxypyrazole and 3-methyl-1H-pyrazol-5-yl are used as intermediates in the synthesis of novel herbicides designed to control problematic weeds like barnyard grass in rice fields. nih.govgoogle.com The structure of this compound, containing both a reactive nitrile and an ester group on a stable pyrazole core, makes it an attractive precursor for developing new agrochemical agents.
Table 3: Examples of Pyrazole Intermediates in Agrochemicals
Pyrazole Intermediate Agrochemical Class Example Final Product Reference 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid Insecticide Cyantraniliprole 1-Methyl-5-hydroxypyrazole Herbicide Various pyrazole herbicides nih.gov 3-Methyl-1H-pyrazol-5-yl derivatives Herbicide Quinclorac derivatives google.com
Vi. Conclusion and Future Research Directions
Summary of Current Research Landscape
The field of heterocyclic chemistry has long recognized the pyrazole (B372694) nucleus as a "biologically privileged" scaffold. mdpi.com Pyrazole and its derivatives are cornerstone structures in medicinal chemistry, agrochemicals, and materials science due to their diverse biological and pharmacological properties. globalresearchonline.netorientjchem.orgnih.gov The current research landscape is heavily focused on the design and synthesis of novel pyrazole-containing molecules for drug discovery, with numerous FDA-approved drugs featuring this core structure. mdpi.com
Within this broad context, methyl 5-cyano-1-methyl-1H-pyrazole-3-carboxylate represents a highly functionalized building block. Its structure incorporates several key features that are attractive for synthetic and medicinal chemists:
An N-methylated pyrazole ring, which prevents tautomerism and provides a fixed regioisomeric structure.
A methyl carboxylate group at the 3-position, which can be readily modified.
A cyano group at the 5-position, a versatile functional group that can be transformed into various other moieties.
While extensive research exists for the broader pyrazole class, specific studies focusing solely on this compound are less common. It primarily appears in the literature as a synthetic intermediate for the preparation of more complex molecules. For instance, it has been documented as a precursor in the synthesis of 3-(hydroxymethyl)-1-methyl-pyrazole-5-carbonitrile, highlighting its utility in accessing other functionalized pyrazoles. google.com The current landscape, therefore, positions this compound not as an end-product with known applications, but as a valuable and versatile starting material for generating libraries of novel pyrazole derivatives for biological screening and materials development. nih.govresearchgate.net
Emerging Synthetic Strategies
The synthesis of pyrazole derivatives has evolved significantly from classical methods to more efficient and environmentally benign strategies.
Classical Methods: The most traditional route to the pyrazole core is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its equivalent. mdpi.comnih.gov This remains a fundamental approach in pyrazole chemistry.
Emerging Strategies: Modern organic synthesis has introduced several advanced methods applicable to the preparation of functionalized pyrazoles, including this compound. These emerging strategies offer improvements in terms of efficiency, diversity, and sustainability.
Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, offering high atom economy and operational simplicity. mdpi.com MCRs are increasingly used to generate diverse libraries of pyrazole derivatives for high-throughput screening. mdpi.com
Microwave and Ultrasound-Assisted Synthesis: The use of microwave irradiation or ultrasound can dramatically reduce reaction times, increase yields, and improve product purity compared to conventional heating methods. mdpi.commdpi.com
Green Chemistry Approaches: There is a growing emphasis on developing synthetic protocols that are environmentally friendly. This includes the use of water as a solvent, biodegradable catalysts, and solvent-free reaction conditions. thieme-connect.com
One-Pot Synthesis: This strategy involves performing multiple reaction steps sequentially in the same vessel without isolating intermediates. This approach improves efficiency by reducing the number of purification steps and minimizing solvent waste. mdpi.comnih.gov
A plausible synthetic pathway to this compound would involve the reaction of methylhydrazine with a suitable 1,3-bis-electrophilic precursor containing the necessary cyano and methyl ester functionalities.
| Synthetic Strategy | Description | Advantages |
| Multicomponent Reactions | Three or more reactants combine in a single operation. | High efficiency, diversity-oriented, atom economy. |
| Microwave-Assisted Synthesis | Use of microwave energy to heat reactions. | Rapid reaction times, higher yields, improved purity. |
| Green Chemistry | Use of environmentally benign solvents (e.g., water) and catalysts. | Reduced environmental impact, increased safety. |
| One-Pot Synthesis | Multiple consecutive reactions in one flask. | Time and resource-efficient, reduced waste. |
Advanced Computational and Spectroscopic Characterization Horizons
The unambiguous structural elucidation of functionalized pyrazoles is critical, and modern techniques rely on a synergy between computational and spectroscopic methods.
Advanced Computational Horizons: Computational chemistry has become an indispensable tool for studying pyrazole derivatives. eurasianjournals.com
Density Functional Theory (DFT): DFT calculations are widely used to optimize molecular geometries, predict spectroscopic properties, and analyze the electronic structure of molecules. researchgate.netnih.gov This allows for the determination of properties like HOMO-LUMO energy gaps, which are crucial for understanding reactivity and electronic behavior. semanticscholar.org
Molecular Docking: For derivatives designed for biological applications, molecular docking simulations can predict the binding modes and affinities of pyrazole ligands to target proteins or enzymes. nih.govnih.gov This provides valuable insights for structure-based drug design and helps to rationalize structure-activity relationships (SAR). nih.goveurasianjournals.com
Advanced Spectroscopic Characterization: Spectroscopy is essential for confirming the structure and purity of synthesized compounds. iipseries.orgresearchgate.netsydney.edu.au
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the structural characterization of organic molecules. ipb.ptresearchgate.net
1D NMR (¹H and ¹³C): Provides fundamental information about the chemical environment of protons and carbons.
2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are vital for establishing connectivity between atoms. ipb.ptmdpi.com For asymmetrically substituted pyrazoles, 2D NMR is particularly crucial for confirming the correct regiochemistry, distinguishing between isomers that might form during synthesis. mdpi.com NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine through-space proximity of atoms. ipb.pt
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the target compound with high accuracy. nih.gov
Predicted Spectroscopic Data for this compound: Below is a table of predicted NMR chemical shifts. Actual values may vary depending on the solvent and experimental conditions.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Pyrazole-H4 | ~7.0-7.5 | ~115-120 |
| N-CH₃ | ~3.9-4.2 | ~38-42 |
| O-CH₃ | ~3.8-4.0 | ~52-55 |
| C=O | - | ~160-165 |
| C≡N | - | ~110-115 |
| Pyrazole-C3 | - | ~145-150 |
| Pyrazole-C5 | - | ~125-130 |
Potential for Novel Derivative Design and Applications
This compound is a versatile scaffold for the design of novel derivatives with potential applications in various fields, particularly in medicinal chemistry. nih.gov The presence of two distinct and reactive functional groups—the methyl ester and the cyano group—allows for a wide range of chemical transformations.
Derivatization Strategies:
Modification of the Carboxylate Group: The methyl ester at the C3 position can be easily hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a diverse range of amines to generate a library of amides. Pyrazole-carboxamides are a common motif in many biologically active compounds. nih.gov
Transformation of the Cyano Group: The nitrile functionality at the C5 position is a highly versatile chemical handle. It can be:
Hydrolyzed to a carboxamide or a carboxylic acid.
Reduced to an aminomethyl group.
Converted into various five-membered heterocyclic rings, such as tetrazoles, through cycloaddition reactions. acs.org
Potential Applications: The broad spectrum of biological activities associated with the pyrazole core suggests that derivatives of this compound could be promising candidates for various therapeutic areas. globalresearchonline.netorientjchem.org By systematically modifying the ester and cyano groups, new molecules can be designed and screened for a range of activities, including:
Anticancer agents nih.govresearchgate.net
Anti-inflammatory and analgesic agents nih.gov
Antimicrobial and antiviral compounds researchgate.netnih.govrsc.org
Kinase inhibitors, a significant class of cancer therapeutics nih.gov
The fixed N-methylation of the pyrazole ring is a key advantage, as it simplifies the structure-activity relationship studies by eliminating the possibility of tautomerism, leading to more specific interactions with biological targets. The documented use of this compound as an intermediate confirms its practical value in synthetic programs aimed at discovering new bioactive molecules. google.com
Q & A
Q. What are the standard synthetic routes for methyl 5-cyano-1-methyl-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield?
Answer: The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or cyanoacetate precursors. For example, substituted pyrazole esters can be synthesized via one-pot reactions using methyl acetoacetate and hydrazine hydrate, followed by nitrile group introduction via cyanation reagents (e.g., CuCN or NaCN) under controlled pH and temperature . Key parameters affecting yield include:
- Catalyst selection : Transition metals like Cu(I) improve nitrile incorporation efficiency.
- Solvent system : Polar aprotic solvents (DMF, DMSO) enhance reaction homogeneity .
- Temperature : Optimal ranges (80–120°C) prevent decarboxylation side reactions.
Q. How is this compound characterized, and what analytical techniques resolve structural ambiguities?
Answer: Structural confirmation requires multi-technique analysis:
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., methyl at N1, cyano at C5). The ester carbonyl typically resonates at ~165 ppm in C NMR .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] for CHNO: calc. 178.0617, obs. 178.0615).
- X-ray Crystallography : Resolves tautomeric forms and confirms regiochemistry in solid state .
Advanced Tip : For ambiguous NOESY signals (e.g., distinguishing N-methyl vs. C-methyl), isotopic labeling or DFT calculations validate assignments .
Advanced Research Questions
Q. What mechanistic insights explain contradictory reports on the reactivity of the cyano group in this compound?
Answer: Discrepancies arise from solvent-dependent cyano group stability. In polar aprotic solvents, the cyano group resists hydrolysis, enabling nucleophilic substitutions (e.g., conversion to tetrazoles). However, in acidic aqueous conditions, it hydrolyzes to carboxylic acids, complicating product isolation . Key Factors :
- pH Sensitivity : Hydrolysis accelerates below pH 4.
- Nucleophile Strength : Strong nucleophiles (e.g., NaN) favor cyano retention.
Data Contradiction Analysis :
A 2020 study reported 90% tetrazole yield using NaN/DMF , whereas a 2022 protocol noted 40% hydrolysis in HO/THF . This highlights solvent selection’s critical role.
Q. How can computational methods optimize the compound’s bioactivity for medicinal chemistry applications?
Answer: Density Functional Theory (DFT) and molecular docking predict interactions with biological targets:
- DFT : Calculates electrostatic potential maps to identify nucleophilic/electrophilic sites for derivatization (e.g., cyano group as a hydrogen bond acceptor) .
- Docking Studies : Pyrazole cores often bind kinase ATP pockets; substituting the cyano group with bioisosteres (e.g., trifluoromethyl) may enhance affinity .
Case Study : A 2023 study modified the ester group to amides, improving solubility and MIC values against S. aureus by 8-fold .
Q. What are the stability considerations for long-term storage, and how do structural analogs inform handling protocols?
Answer: While direct stability data for the compound is limited, analogs suggest:
- Light Sensitivity : Pyrazole esters degrade under UV light; store in amber glass at –20°C .
- Moisture : Hydrolysis of the ester group occurs in humid conditions; use desiccants (silica gel) .
- Incompatibilities : Avoid strong oxidizers (e.g., HNO) due to nitrile group reactivity .
Safety Protocol : Refer to pyrazole-carboxylate SDS guidelines for PPE (gloves, goggles) and spill management (neutralize with NaHCO) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
